molecular formula C18H26N2O2 B267669 4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide

4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide

Cat. No. B267669
M. Wt: 302.4 g/mol
InChI Key: VEORRGKPMOQYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide is a chemical compound that belongs to the class of amides. It is commonly referred to as CX-5461 and has been the subject of scientific research due to its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

CX-5461 inhibits the activity of RNA polymerase I by binding to a specific region of the enzyme known as the DNA-binding cleft. This binding prevents the enzyme from transcribing ribosomal RNA, which leads to the inhibition of ribosome biogenesis and the induction of cancer cell death.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis. It has also been found to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation. CX-5461 has been shown to have minimal toxicity to normal cells, which makes it a promising therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of CX-5461 is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. CX-5461 has also been found to be effective against cancer cells that are resistant to conventional chemotherapy. However, one limitation of CX-5461 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, CX-5461 has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.

Future Directions

Future research on CX-5461 could focus on improving its solubility and half-life in the body to increase its effectiveness as a therapeutic agent. Additionally, research could be conducted to investigate the potential of CX-5461 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Further studies could also be conducted to explore the mechanism of action of CX-5461 and its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of CX-5461 involves the reaction of 4-nitrobenzoic acid with cyclohexyl isocyanate to form 4-cyclohexylcarbonylamino-benzoic acid, which is then reacted with diethylamine to produce 4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide. The purity of CX-5461 can be improved through recrystallization and column chromatography.

Scientific Research Applications

CX-5461 has been the subject of scientific research due to its potential as a therapeutic agent for cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA and the growth and proliferation of cancer cells. CX-5461 has been found to be effective against various types of cancer, including breast cancer, leukemia, and lymphoma.

properties

Product Name

4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

4-(cyclohexanecarbonylamino)-N,N-diethylbenzamide

InChI

InChI=1S/C18H26N2O2/c1-3-20(4-2)18(22)15-10-12-16(13-11-15)19-17(21)14-8-6-5-7-9-14/h10-14H,3-9H2,1-2H3,(H,19,21)

InChI Key

VEORRGKPMOQYNT-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Origin of Product

United States

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